
CID 78062733
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062733” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062733 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This might include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78062733 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
CID 78062733 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of CID 78062733 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby influencing biological processes. The exact molecular targets and pathways would be detailed in scientific studies and research articles.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062733 can be identified using chemical databases like PubChem. These compounds might share structural similarities or functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific chemical structure, reactivity, or unique applications in research and industry. Detailed comparisons would highlight these unique features, providing insights into why this compound is of particular interest.
Properties
Molecular Formula |
Ga3U2 |
|---|---|
Molecular Weight |
685.23 g/mol |
InChI |
InChI=1S/3Ga.2U |
InChI Key |
WBSKQJUSNWXTPX-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


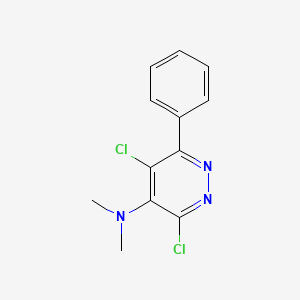
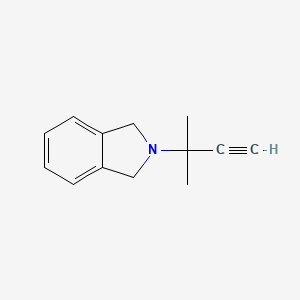

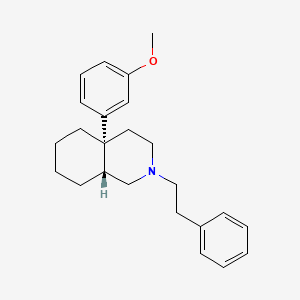

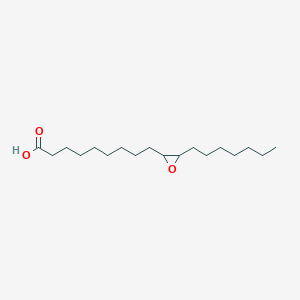
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
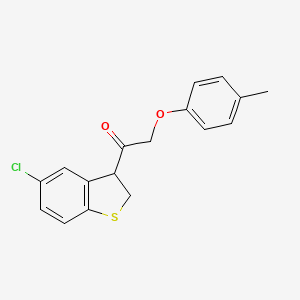

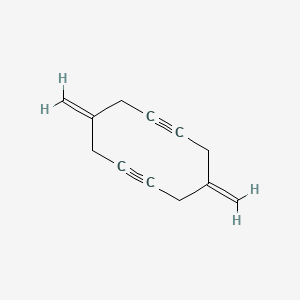

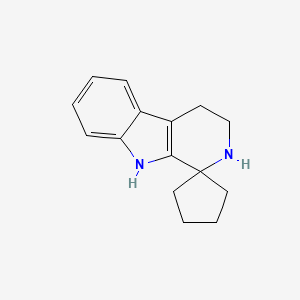
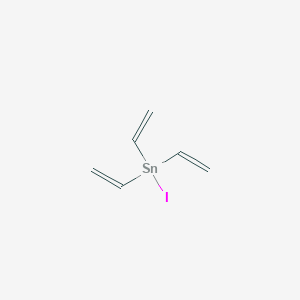
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
